molecular formula C25H19ClF3N3O2S B2391981 N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226435-54-6

N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2391981
CAS RN: 1226435-54-6
M. Wt: 517.95
InChI Key: XBYSDCLXUZIWDI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClF3N3O2S and its molecular weight is 517.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on structurally related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals insights into molecular shapes and intermolecular interactions. These compounds exhibit a ‘V’ shape and are involved in various hydrogen bonds and π interactions, suggesting their potential in forming 3-D molecular arrays for materials science applications (Boechat et al., 2011).

Antitumor Activity

Derivatives bearing heterocyclic rings have been synthesized for potential antitumor activity. For instance, compounds related to the queried structure demonstrated considerable anticancer activity against certain cancer cell lines, highlighting their potential use in developing new cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Compounds such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for antibacterial activity. These studies suggest applications in developing new antibacterial agents, with QSAR studies indicating the importance of hydrophobicity and steric bulk (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives showed potential anticonvulsant activity, indicating that compounds with similar structures could be explored for neurological disorder treatments (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antimicrobial Activity

Synthesis of novel thiazolidinone and acetidinone derivatives has led to compounds with antimicrobial activity, suggesting their use in combating microbial infections (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2S/c1-16-5-7-17(8-6-16)22-14-30-24(35-15-23(33)31-19-4-2-3-18(26)13-19)32(22)20-9-11-21(12-10-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYSDCLXUZIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

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